7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol
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Overview
Description
7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a pyridinylamino group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 8-hydroxyquinoline under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave irradiation, or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP-1), leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their substitution patterns.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core and exhibit different biological activities.
Uniqueness
7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential antiproliferative activity make it a valuable compound for scientific research .
Properties
IUPAC Name |
7-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-7-16(8-11-17)20(25-19-6-2-3-13-23-19)18-12-9-15-5-4-14-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNQUWCAUUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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